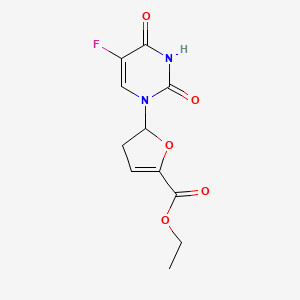

Ethyl 5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,5-dihydrofuran-2-carboxylate

Description

Ethyl 5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,5-dihydrofuran-2-carboxylate is a fluorinated pyrimidine derivative fused with a dihydrofuran ring. Its structure comprises a 5-fluoro-substituted pyrimidine-2,4-dione core linked to a 4,5-dihydrofuran-2-carboxylate ester. This compound is of interest in medicinal chemistry due to the established role of fluorinated pyrimidines (e.g., 5-fluorouracil) as anticancer and antiviral agents.

Properties

CAS No. |

37781-57-0 |

|---|---|

Molecular Formula |

C11H11FN2O5 |

Molecular Weight |

270.21 g/mol |

IUPAC Name |

ethyl 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,3-dihydrofuran-5-carboxylate |

InChI |

InChI=1S/C11H11FN2O5/c1-2-18-10(16)7-3-4-8(19-7)14-5-6(12)9(15)13-11(14)17/h3,5,8H,2,4H2,1H3,(H,13,15,17) |

InChI Key |

ZDAQKASXJWDEJK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CCC(O1)N2C=C(C(=O)NC2=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,5-dihydrofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a catalyst to form the dihydropyrimidinone core. The introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI). The final step involves the esterification of the dihydropyrimidinone with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom or other substituents with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to ethyl 5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,5-dihydrofuran-2-carboxylate may exhibit antiviral activity. The fluorinated pyrimidine component enhances the compound's ability to inhibit viral replication mechanisms, making it a candidate for further development in antiviral therapies.

Antimicrobial Activity

Preliminary studies suggest that this compound could possess antimicrobial properties. The structural characteristics may allow it to interact with bacterial enzymes or cell membranes, leading to potential applications in treating bacterial infections.

Cancer Research

The compound's unique structure positions it as a potential lead in cancer research. Its ability to modulate biological pathways involved in cell proliferation and apoptosis could be explored for developing novel anticancer agents.

Case Study 1: Antiviral Activity Assessment

A recent study evaluated the antiviral efficacy of this compound against influenza virus strains. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent.

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can mimic natural nucleotides, allowing the compound to inhibit enzymes involved in DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Impact on Properties

- Fluorine vs. In contrast, the methoxymethyl group in the analog may improve solubility but reduce metabolic stability .

- Ring Saturation : The tetrahydro pyrimidine in the analog increases conformational flexibility, possibly aiding target binding. The dihydrofuran in the target compound introduces ring strain, which might influence reactivity or pharmacokinetics.

Biological Activity

Ethyl 5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,5-dihydrofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 262.23 g/mol. The compound features a fluorinated pyrimidine moiety and a dihydrofuran structure, which are critical for its biological interactions .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to this compound exhibit notable antimicrobial properties. The presence of the fluorine atom may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways in bacteria .

Antitumor Activity

Studies on related pyrimidine derivatives have shown potential antitumor effects. For instance, compounds derived from dihydropyrimidinones have been documented to possess antitumor activity against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth and proliferation . The specific mechanisms by which this compound exerts antitumor effects require further investigation.

Anti-inflammatory Effects

Compounds similar to this compound have also been associated with anti-inflammatory activities. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Dimethyl 4-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) | Methyl group instead of ethyl | Antimicrobial | Methyl group may alter activity |

| Sodium (R,S)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin) | Sodium salt form | Antiviral | Salt form may improve solubility |

| N-(Diethylamino)ethyl derivative | Contains diethylamino group | Potentially higher bioavailability | Presence of amino group enhances interaction |

The fluorinated structure of this compound distinguishes it from these compounds and may provide unique pathways for biological interaction and therapeutic application .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antiviral Properties : A study demonstrated that fluorinated pyrimidine derivatives exhibited antiviral activity against several viral strains by inhibiting viral replication processes .

- Antitumor Screening : In vitro assays conducted on cell lines such as HepG2 and NCI-H661 indicated that similar compounds could significantly reduce cell viability at specific concentrations .

- Anti-inflammatory Mechanisms : Research has shown that certain derivatives can inhibit the expression of inflammatory markers in human cell lines treated with lipopolysaccharides (LPS), suggesting potential use in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,5-dihydrofuran-2-carboxylate?

Methodological Answer: The compound can be synthesized via multicomponent reactions (e.g., Biginelli-like condensations) using fluorinated pyrimidinone intermediates and dihydrofuran carboxylate precursors. Key steps include:

- Cyclocondensation: Reacting 5-fluoro-2,4-dioxo-3,4-dihydropyrimidine with ethyl 4,5-dihydrofuran-2-carboxylate under acidic catalysis (e.g., HCl or p-TsOH) .

- Solvent Optimization: Use polar aprotic solvents (DMF or DMSO) to enhance reaction efficiency at 80–100°C .

- Yield Improvement: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically yields 60–75% purity, with recrystallization in ethanol to achieve >95% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

Methodological Answer: The Sulforhodamine B (SRB) assay is recommended for high-throughput cytotoxicity testing:

- Protocol: Seed cells (e.g., HeLa or MCF-7) in 96-well plates (1,000–5,000 cells/well). After 48-hour exposure to the compound, fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm .

- Data Interpretation: IC₅₀ values <10 µM suggest potent activity. Compare with positive controls (e.g., doxorubicin) and validate via dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

Methodological Answer:

- Mechanistic Profiling: Perform transcriptomic analysis (RNA-seq) to identify target pathways. For example, fluorinated pyrimidinones often inhibit thymidylate synthase .

- Assay Variability Mitigation: Normalize data using Z-score scaling and include internal controls (e.g., staurosporine for apoptosis induction) to reduce inter-experimental variability .

- Metabolic Stability Testing: Use liver microsomes to assess compound stability; low metabolic clearance (<15 µL/min/mg) may explain inconsistent activity in proliferative vs. quiescent cells .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-solvent Systems: Prepare formulations using PEG-400 (30%) and Labrasol (20%) in saline, achieving >2 mg/mL solubility .

- Prodrug Derivatization: Replace the ethyl ester with a morpholinoethyl group to enhance aqueous solubility while retaining activity .

- Nanoencapsulation: Use PLGA nanoparticles (150–200 nm size) for sustained release; encapsulation efficiency >80% via emulsion-solvent evaporation .

Q. How can X-ray crystallography challenges (e.g., polymorphism) be addressed?

Methodological Answer:

- Crystallization Conditions: Screen solvents (e.g., methanol/chloroform mixtures) and use slow evaporation at 4°C to obtain single crystals .

- Polymorphism Analysis: Compare experimental PXRD patterns with simulated data from single-crystal structures (e.g., CCDC deposition codes) .

- DFT Modeling: Validate crystal packing using B3LYP/6-31G(d) calculations to predict lattice energies and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.